molecular formula C13H14ClN3O3 B12924979 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 89757-64-2

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B12924979
CAS No.: 89757-64-2
M. Wt: 295.72 g/mol
InChI Key: DNEZLJYAUVNOQS-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The compound also features a 4-chloro substituent on the butanamide chain and a 4-methoxyphenyl group attached to the oxadiazole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide typically involves a multi-step process. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. The hydrazide is then subjected to cyclization with an appropriate reagent to form the 1,3,4-oxadiazole ring.

Chemical Reactions Analysis

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

CAS No.

89757-64-2

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

IUPAC Name

4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

InChI

InChI=1S/C13H14ClN3O3/c1-19-10-6-4-9(5-7-10)12-16-17-13(20-12)15-11(18)3-2-8-14/h4-7H,2-3,8H2,1H3,(H,15,17,18)

InChI Key

DNEZLJYAUVNOQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl

Origin of Product

United States

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